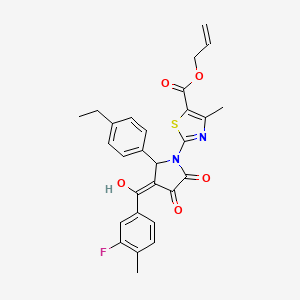![molecular formula C8H5ClN2O B12865644 3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B12865644.png)
3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde is a heterocyclic compound featuring a fused imidazo-pyridine ring system with a chloro substituent at the 3-position and an aldehyde group at the 5-position. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its versatile reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with chloroacetaldehyde in the presence of a base, followed by oxidation to introduce the aldehyde group. The reaction conditions often involve:
Solvent: Dimethylformamide (DMF) or ethanol
Base: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Oxidizing Agent: Pyridinium chlorochromate (PCC) or manganese dioxide (MnO2)
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to enhance yield and efficiency. The process involves:
Reactants: 2-aminopyridine, chloroacetaldehyde
Catalysts: Transition metal catalysts such as palladium or copper complexes
Conditions: Elevated temperatures (100-150°C) and pressures to accelerate the reaction
化学反応の分析
Types of Reactions
3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4)
Reduction: Formation of alcohols using reducing agents such as sodium borohydride (NaBH4)
Substitution: Halogen exchange reactions using nucleophiles like sodium iodide (NaI)
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium
Reduction: NaBH4 in methanol or ethanol
Substitution: NaI in acetone
Major Products
Oxidation: 3-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid
Reduction: 3-Chloroimidazo[1,2-a]pyridine-5-methanol
Substitution: 3-Iodoimidazo[1,2-a]pyridine-5-carbaldehyde
科学的研究の応用
3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for developing pharmaceutical agents targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of dyes, pigments, and agrochemicals.
作用機序
The biological activity of 3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde is attributed to its ability to interact with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, altering their function. Pathways involved include:
Enzyme Inhibition: Inhibits key enzymes by binding to their active sites
Receptor Modulation: Modulates receptor activity by interacting with binding sites
類似化合物との比較
Similar Compounds
- 3-Bromoimidazo[1,2-a]pyridine-5-carbaldehyde
- 3-Iodoimidazo[1,2-a]pyridine-5-carbaldehyde
- 3-Fluoroimidazo[1,2-a]pyridine-5-carbaldehyde
Comparison
Compared to its analogs, 3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde is unique due to its specific reactivity and biological activity. The chloro substituent influences its electronic properties, making it more reactive in certain substitution reactions and potentially more effective in biological applications.
特性
分子式 |
C8H5ClN2O |
|---|---|
分子量 |
180.59 g/mol |
IUPAC名 |
3-chloroimidazo[1,2-a]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C8H5ClN2O/c9-7-4-10-8-3-1-2-6(5-12)11(7)8/h1-5H |
InChIキー |
FQGTYPPZYBQCBI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=C(N2C(=C1)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


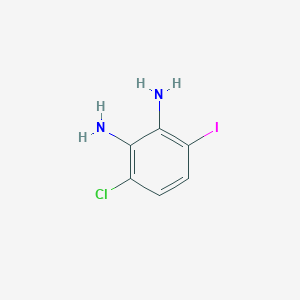
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12865569.png)
![7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12865573.png)

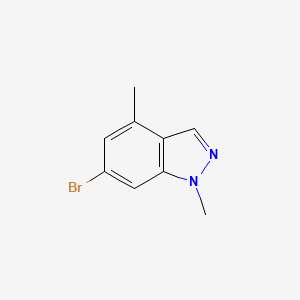
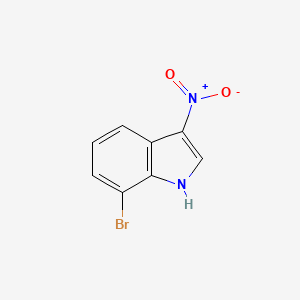
![2-(Methylthio)benzo[d]oxazole-4-sulfonamide](/img/structure/B12865578.png)
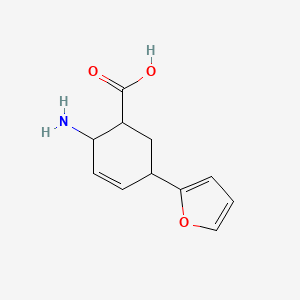
![[(1S,3E)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B12865594.png)
![13-hydroxy-10,16-dimethyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12865598.png)
![2-Bromo-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12865603.png)
![(S)-N-((3S,4S)-5-acetyl-7-cyano-4-Methyl-1-((2-Methylnaphthalen-1-yl)Methyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)-2-(MethylaMino)propanaMide](/img/structure/B12865612.png)

